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Compound of Interest

Compound Name: 2-Methylanthracene

Cat. No.: B165393 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the

performance of 2-Methylanthracene in relation to other common Polycyclic Aromatic

Hydrocarbon (PAH) standards, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of 2-Methylanthracene with other widely

used Polycyclic Aromatic Hydrocarbon (PAH) standards, particularly the 16 priority PAHs

identified by the U.S. Environmental Protection Agency (EPA). The following sections present a

detailed analysis of their physicochemical properties, analytical performance, and toxicological

profiles to assist researchers in selecting the appropriate standards for their specific

applications.

Data Presentation: Quantitative Comparison of PAH
Standards
The selection of a suitable PAH standard is critical for accurate and reliable analytical

measurements. This section provides a comparative summary of the key physicochemical and

toxicological properties of 2-Methylanthracene and the 16 EPA priority PAHs.

Physicochemical Properties
The physicochemical properties of PAHs govern their environmental fate, transport, and

bioavailability. Key parameters such as molecular weight, melting point, boiling point, vapor
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pressure, water solubility, and the octanol-water partition coefficient (Log K_ow_) are crucial for

predicting their behavior in various matrices.
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2-

Methyla

nthrace

ne

613-12-

7
C₁₅H₁₂ 192.26

204-

206[1]

[2]

358.25
5.01 x

10⁻⁵[3]
0.039[2] 5.10[3]

Naphth

alene
91-20-3 C₁₀H₈ 128.17 80.2 218

8.30 x

10⁻²
31.0 3.37

Acenap

hthylen

e

208-96-

8
C₁₂H₈ 152.19 92.5 280

6.96 x

10⁻³
3.93 3.92

Acenap

hthene
83-32-9 C₁₂H₁₀ 154.21 95.0 279

2.80 x

10⁻³
3.80 3.92

Fluoren

e
86-73-7 C₁₃H₁₀ 166.22 116.0 295

6.00 x

10⁻⁴
1.90 4.18

Phenan

threne
85-01-8 C₁₄H₁₀ 178.23 101.0 340

1.29 x

10⁻⁴
1.10 4.57

Anthrac

ene

120-12-

7
C₁₄H₁₀ 178.23 216.0 340

6.00 x

10⁻⁶
0.045 4.54

Fluoran

thene

206-44-

0
C₁₆H₁₀ 202.25 111.0 384

9.15 x

10⁻⁶
0.260 5.22

Pyrene
129-00-

0
C₁₆H₁₀ 202.25 156.0 404

4.50 x

10⁻⁶
0.135 5.18

Benzo[

a]anthr

acene

56-55-3 C₁₈H₁₂ 228.29 158.0 438
5.50 x

10⁻⁷
0.011 5.91

Chryse

ne

218-01-

9
C₁₈H₁₂ 228.29 254.0 448

6.30 x

10⁻⁹
0.002 5.91
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Benzo[

b]fluora

nthene

205-99-

2
C₂₀H₁₂ 252.31 168.0 481

< 1.00 x

10⁻⁸
0.0015 6.57

Benzo[k

]fluorant

hene

207-08-

9
C₂₀H₁₂ 252.31 217.0 480

< 1.00 x

10⁻⁸
0.0008 6.84

Benzo[

a]pyren

e

50-32-8 C₂₀H₁₂ 252.31 179.0 495
5.50 x

10⁻⁹
0.0038 6.04

Dibenz

o[a,h]an

thracen

e

53-70-3 C₂₂H₁₄ 278.35 266.0 524
1.00 x

10⁻¹⁰
0.0005 6.75

Benzo[

g,h,i]per

ylene

191-24-

2
C₂₂H₁₂ 276.33 277.0 500

< 1.00 x

10⁻¹⁰
0.00026 6.50

Indeno[

1,2,3-

cd]pyre

ne

193-39-

5
C₂₂H₁₂ 276.33 163.0 536

1.00 x

10⁻¹⁰
0.00019 6.50

Toxicological Profile
The toxicity of PAHs is a significant concern due to their carcinogenic and mutagenic

properties.[4] The Toxic Equivalency Factor (TEF) is a widely used metric to assess the relative

carcinogenic potency of different PAHs compared to benzo[a]pyrene, which is assigned a TEF

of 1.
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Compound GHS Classification
Carcinogenicity
(IARC Group)

Toxic Equivalency
Factor (TEF)

2-Methylanthracene Aquatic Acute 1[3] No data available No data available

Naphthalene Acute Tox. 4, Carc. 2

2B (Possibly

carcinogenic to

humans)

0.001

Acenaphthylene Not classifiable

3 (Not classifiable as

to its carcinogenicity

to humans)

0.001

Acenaphthene Not classifiable

3 (Not classifiable as

to its carcinogenicity

to humans)

0.001

Fluorene Not classifiable

3 (Not classifiable as

to its carcinogenicity

to humans)

0.001

Phenanthrene Not classifiable

3 (Not classifiable as

to its carcinogenicity

to humans)

0.001

Anthracene Not classifiable

3 (Not classifiable as

to its carcinogenicity

to humans)

0.01

Fluoranthene Not classifiable

3 (Not classifiable as

to its carcinogenicity

to humans)

0.001

Pyrene Not classifiable

3 (Not classifiable as

to its carcinogenicity

to humans)

0.001

Benzo[a]anthracene Carc. 2

2B (Possibly

carcinogenic to

humans)

0.1
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Chrysene Carc. 2

2B (Possibly

carcinogenic to

humans)

0.01

Benzo[b]fluoranthene Carc. 2

2B (Possibly

carcinogenic to

humans)

0.1

Benzo[k]fluoranthene Carc. 2

2B (Possibly

carcinogenic to

humans)

0.1

Benzo[a]pyrene
Carc. 1B, Muta. 1B,

Repr. 1B

1 (Carcinogenic to

humans)
1

Dibenzo[a,h]anthrace

ne

Carc. 1B, Muta. 1B,

Repr. 1B

2A (Probably

carcinogenic to

humans)

1

Benzo[g,h,i]perylene Not classifiable

3 (Not classifiable as

to its carcinogenicity

to humans)

0.01

Indeno[1,2,3-

cd]pyrene
Carc. 2

2B (Possibly

carcinogenic to

humans)

0.1

Experimental Protocols
Accurate and reproducible analysis of PAHs relies on standardized and well-documented

experimental protocols. This section details the methodologies for two common EPA methods

used for the determination of PAHs in environmental samples.

EPA Method 610: Polynuclear Aromatic Hydrocarbons
by HPLC
This method is designed for the determination of 16 priority PAHs in municipal and industrial

discharges by high-performance liquid chromatography (HPLC).[5]
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1. Sample Preparation:

Extraction: A 1-liter water sample is extracted with methylene chloride using a separatory

funnel. The extraction is performed at a neutral pH.

Drying and Concentration: The methylene chloride extract is dried by passing it through a

column of anhydrous sodium sulfate. The dried extract is then concentrated to a volume of 1

mL using a Kuderna-Danish (K-D) apparatus.

Solvent Exchange: The solvent is exchanged to acetonitrile by adding the concentrate to a

larger volume of acetonitrile and reconcentrating.

2. HPLC Analysis:

Column: A reverse-phase column (e.g., C18) is used for the separation of the PAHs.

Mobile Phase: A gradient of acetonitrile and water is typically used. The gradient program is

optimized to achieve separation of all 16 PAHs.

Detection: An ultraviolet (UV) detector set at 254 nm and a fluorescence detector with

variable wavelength excitation and emission are used in series. The fluorescence detector

provides higher sensitivity and selectivity for many of the PAHs.

3. Quality Control:

A quality control check sample containing all 16 PAHs is analyzed to demonstrate the ability

to generate acceptable accuracy and precision.

Surrogate standards are added to all samples to monitor the performance of the extraction

and analytical system.

EPA Method 8310: Polynuclear Aromatic Hydrocarbons
by HPLC
This method is used for the determination of PAHs in groundwater and waste samples.[6][7][8]

1. Sample Preparation:
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Extraction: Water samples are typically extracted using solid-phase extraction (SPE) with a

C18 cartridge or liquid-liquid extraction with methylene chloride. Solid samples are extracted

using methods such as Soxhlet extraction (Method 3540) or ultrasonic extraction (Method

3550).

Cleanup: If interferences are present, the extract is cleaned up using a silica gel column

(Method 3630).

Concentration: The extract is concentrated to a final volume of 1 mL.

2. HPLC Analysis:

Column and Mobile Phase: Similar to Method 610, a reverse-phase C18 column with an

acetonitrile/water gradient is used.

Detection: Both UV and fluorescence detectors are employed for the detection and

quantification of the target PAHs.

3. Quality Control:

A quality control check sample concentrate is required to be analyzed.

Surrogate standards are used to monitor method performance for each sample.

Signaling Pathways and Experimental Workflows
The biological effects of PAHs, including their carcinogenicity, are initiated through their

interaction with specific signaling pathways. The following diagrams illustrate the key pathways

involved in PAH toxicity and a general workflow for their analysis.
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Caption: Metabolic activation of PAHs leading to carcinogenesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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